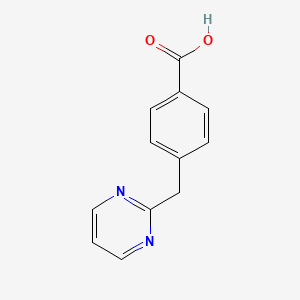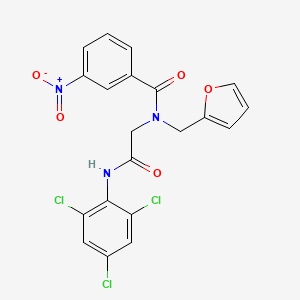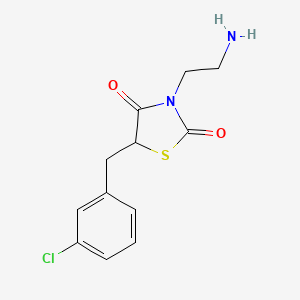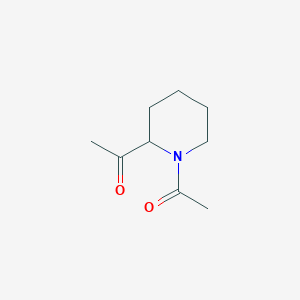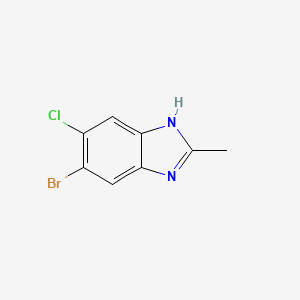
2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンは、トリアジン類に属する複素環式化合物です。トリアジン類は、農業、医薬品、材料科学など様々な分野で幅広い用途を持つことで知られています。
準備方法
合成経路と反応条件
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンの合成は、通常、シアヌルクロリドとm-トリルアミンを制御された条件下で反応させることにより行われます。この反応は求核置換反応で、シアヌルクロリドの塩素原子がm-トリル基で置換されます。 反応は通常、ジクロロメタンやクロロホルムなどの有機溶媒中で、トリエチルアミンなどの塩基を添加して置換を促進させて行われます .
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられる場合もありますが、より大規模なスケールで行われます。連続式反応器や自動化システムの使用により、生産工程の効率性と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製工程を実施して、高純度の化合物を得ることが可能です。
化学反応の分析
反応の種類
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応により、アミンなどの還元された誘導体が生成される可能性があります。
置換: トリアジン環は、求核剤または求電子剤と置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬を置換反応に用いることができます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってトリアジンオキシドが生成される場合があり、還元によってアミンが生成される場合があります。
科学研究への応用
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医薬品: 特に抗癌剤または抗菌剤として、薬物開発における潜在的な用途について研究されています。
科学的研究の応用
2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンの作用機序は、特定の分子標的との相互作用に関係しています。生物系では、酵素の活性部位に結合し、その活性を阻害することで、酵素を阻害する可能性があります。この化合物は、細胞経路とも相互作用し、様々な生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似の化合物との比較
類似の化合物
1,3,5-トリアジン: 類似のトリアジン環構造を持つ母体化合物。
2,4,6-トリ置換-1,3,5-トリアジン類: トリアジン環に異なる置換基を持つ化合物で、様々な化学的性質と用途を示します.
独自性
2-(m-トリル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンは、m-トリル基の存在により、独特の化学的および生物学的性質を有している点が特徴です。この独自性は、研究や産業における特定の用途に役立つものです。
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with different substituents on the triazine ring, exhibiting varied chemical properties and applications.
Uniqueness
2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(3-methylphenyl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-10(15)12-9(14)6-11-13/h2-6H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRSSPBWYAIGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
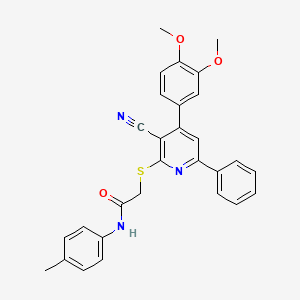
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
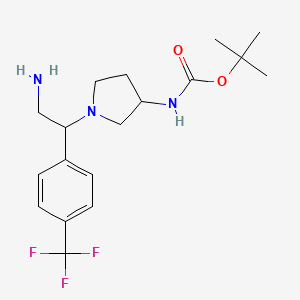
![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
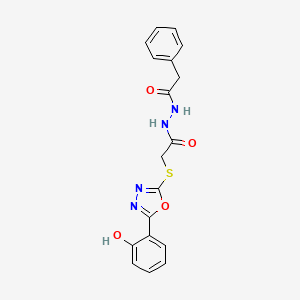
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
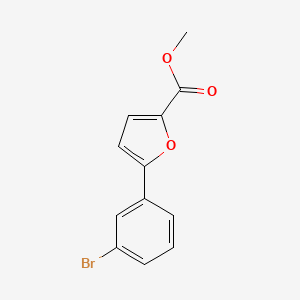
![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
